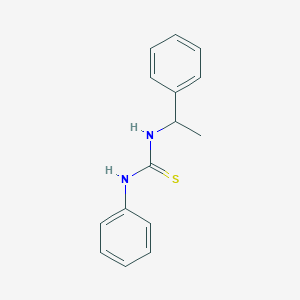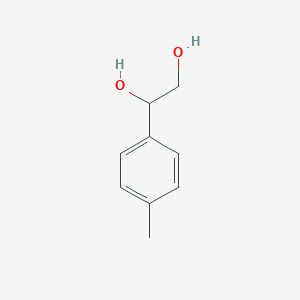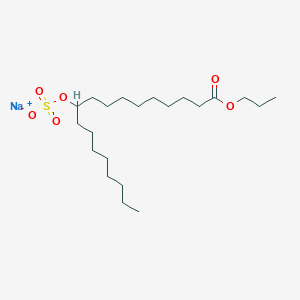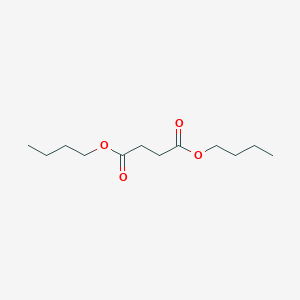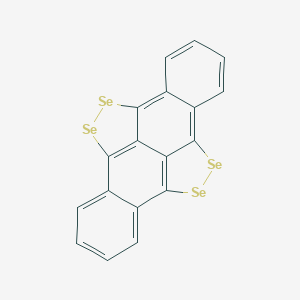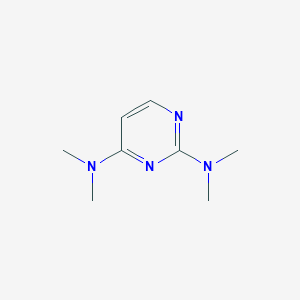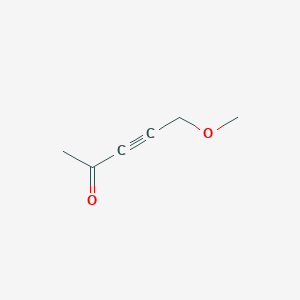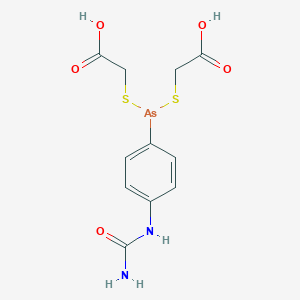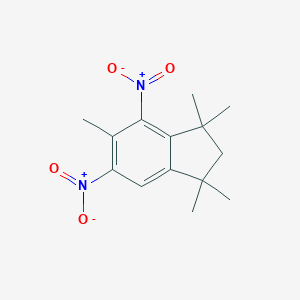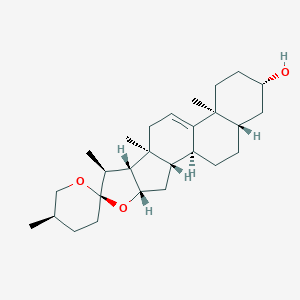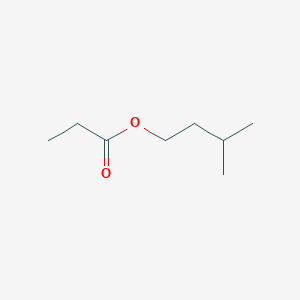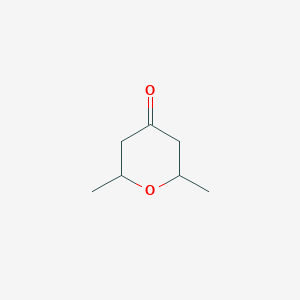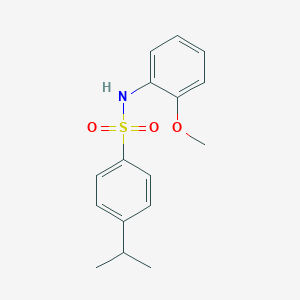
N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPB is a sulfonamide derivative that has been synthesized and studied extensively for its unique properties.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a tool for studying the role of carbonic anhydrase enzymes in biological systems. N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in regulating pH balance in the body. This inhibition can be used to study the effects of altered pH on various biological processes.
N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has also been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has been studied for its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure.
Wirkmechanismus
The mechanism of action of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in regulating pH balance in the body by catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting the activity of carbonic anhydrase enzymes, N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide disrupts this process, leading to alterations in pH balance.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to alterations in pH balance in the body, which can have a range of effects on various biological processes. Additionally, N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has been shown to have anti-inflammatory and anti-cancer properties, which may be related to its ability to inhibit carbonic anhydrase enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide for lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This allows researchers to study the effects of altered pH on various biological processes. Additionally, N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has been shown to have low toxicity, making it a safe and reliable tool for scientific research.
One of the limitations of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide for lab experiments is its limited solubility in aqueous solvents. This can make it difficult to work with in certain experimental setups. Additionally, N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has a relatively short half-life, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide. One area of interest is the development of new drugs based on the structure of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new therapies.
Another area of interest is the study of the effects of altered pH on various biological processes. N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide can be used as a tool to study the role of carbonic anhydrase enzymes in pH regulation and its effects on various biological processes.
Finally, the development of new methods for synthesizing N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide and its derivatives could lead to new applications and potential therapeutic agents.
Synthesemethoden
The synthesis of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide involves the reaction of 2-methoxyaniline with 4-(propan-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide as a white solid. The purity of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide can be increased by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
5483-22-7 |
|---|---|
Produktname |
N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide |
Molekularformel |
C16H19NO3S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
N-(2-methoxyphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-12(2)13-8-10-14(11-9-13)21(18,19)17-15-6-4-5-7-16(15)20-3/h4-12,17H,1-3H3 |
InChI-Schlüssel |
BLXBVIFEGDKVLQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



